SC-57461A

Description

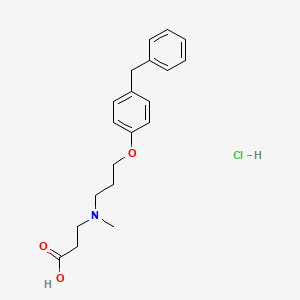

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018101 | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423169-68-0 | |

| Record name | SC 57461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SC-57461A: A Technical Guide to a Potent and Selective Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-57461A is a potent, orally active, and selective small-molecule inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4 hydrolase, this compound effectively reduces the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo potency, and selectivity. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development efforts in the field of anti-inflammatory therapeutics.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the inflammatory response, primarily by recruiting and activating leukocytes.[1] The synthesis of LTB4 is catalyzed by the enzyme leukotriene A4 (LTA4) hydrolase, which converts LTA4 to LTB4.[1][2][3] Due to the significant role of LTB4 in various inflammatory conditions, LTA4 hydrolase has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[1][4]

This compound, with the chemical name 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a competitive and selective inhibitor of LTA4 hydrolase.[1][5] Developed by Searle/Pharmacia, it has been a benchmark compound for the potent and selective inhibition of this enzyme.[2][3] This document details the pharmacological profile of this compound, presenting key data in a structured format and outlining the methodologies used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of LTA4 hydrolase. This enzyme possesses a dual function: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[5] this compound has been shown to be a potent competitive inhibitor of both the epoxide hydrolase and aminopeptidase functions of recombinant human LTA4 hydrolase.[5] Its high affinity for the enzyme blocks the synthesis of LTB4, thereby mitigating the downstream inflammatory cascade.

Figure 1: Simplified signaling pathway of Leukotriene B4 synthesis and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Substrate/Stimulus | Value | Reference |

| IC50 | Human (recombinant) | LTA4 | 2.5 nM | [1] |

| Human (recombinant) | Peptide Substrates | 27 nM | [1] | |

| Mouse (recombinant) | LTA4 | 3 nM | [6] | |

| Rat (recombinant) | LTA4 | 23 nM | [6] | |

| Ki | Human (recombinant) | LTA4 | 23 nM | [1] |

| IC50 | Human (whole blood) | Calcium Ionophore | 49 nM | [1] |

| Mouse (whole blood) | Calcium Ionophore | 166 nM | [6] | |

| Rat (whole blood) | Calcium Ionophore | 466 nM | [6] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Parameter | Dosing Route | Value | Reference |

| Ex vivo LTB4 Production | Mouse | ED50 (1 hr) | Oral | 0.2 mg/kg | [5] |

| Mouse | ED50 (3 hr) | Oral | 0.8 mg/kg | [5] | |

| Ionophore-induced Peritoneal Eicosanoid Production | Rat | ED50 | Oral | 0.3-1 mg/kg | [5] |

| Reversed Passive Dermal Arthus Model | Rat | ED90 | Oral | 3-10 mg/kg | [5] |

Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity. This compound has demonstrated high selectivity for LTA4 hydrolase, with no significant inhibitory activity against other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, and cyclooxygenase-1 and -2 (COX-1 and COX-2).[7] In whole blood assays, this compound did not affect the production of the cyclooxygenase metabolite thromboxane B2.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro LTA4 Hydrolase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4 hydrolase.

Figure 2: Experimental workflow for the in vitro LTA4 hydrolase inhibition assay.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human LTA4 hydrolase is used. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Pre-incubation: The enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4 (final concentration typically in the nanomolar range).

-

Incubation: The reaction mixture is incubated for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped, often by the addition of a solvent or by dilution.

-

Quantification of LTB4: The amount of LTB4 produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Human Whole Blood Assay for LTB4 Production

This ex vivo assay measures the inhibitory effect of this compound on LTB4 synthesis in a more physiologically relevant environment.

Methodology:

-

Blood Collection: Fresh human blood is collected in heparinized tubes.

-

Incubation with Inhibitor: Aliquots of whole blood are incubated with varying concentrations of this compound for a specified time at 37°C.

-

Stimulation of LTB4 Production: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

-

Incubation: The stimulated blood is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Processing: The reaction is stopped, and plasma or serum is separated by centrifugation.

-

LTB4 Measurement: LTB4 levels in the plasma/serum are quantified by radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The IC50 value is calculated as described for the in vitro assay.

Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model assesses the anti-inflammatory activity of this compound in a live animal model.

Figure 3: Experimental workflow for the in vivo arachidonic acid-induced mouse ear edema model.

Methodology:

-

Animal Dosing: this compound is administered to mice, typically via oral gavage, at various doses. A control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption and distribution, a solution of arachidonic acid in a solvent like acetone is topically applied to one ear of each mouse to induce an inflammatory response and edema.[5]

-

Edema Measurement: After a specific time (e.g., 1 hour) following arachidonic acid application, the mice are euthanized. A standard-sized biopsy is taken from both the treated and untreated ears, and the weight difference between the two biopsies is used as a measure of edema.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group. The ED50 value, the dose of the drug that causes a 50% reduction in edema, is then determined.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 in both in vitro and in vivo settings highlights its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of LTA4 hydrolase inhibitors and their role in managing inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of SC-57461A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development and inflammatory diseases.

Core Mechanism of Action

This compound is a competitive and selective inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] This enzyme is a critical component in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in a variety of inflammatory diseases.[2][3] LTA4 hydrolase is a bifunctional zinc-containing enzyme that catalyzes the conversion of LTA4 to LTB4 and also possesses aminopeptidase activity.[1][3] this compound effectively inhibits both the epoxide hydrolase and aminopeptidase functions of the enzyme.[1] By blocking LTA4 hydrolase, this compound reduces the production of LTB4, thereby mitigating its pro-inflammatory effects.[3]

The development of this compound by Searle/Pharmacia marked a significant advancement in the creation of potent and selective inhibitors of LTA4 hydrolase.[4][5] It is considered a benchmark compound for this class of inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Substrate | Species | IC50 | Ki | Reference |

| Recombinant LTA4 Hydrolase | LTA4 | Human | 2.5 nM | 23 nM | [2] |

| Recombinant LTA4 Hydrolase (aminopeptidase activity) | Peptide Substrates | Human | 27 nM | 27 nM | [1][2] |

| Calcium Ionophore-Induced LTB4 Production | - | Human (Whole Blood) | 49 nM | - | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Route of Administration | Endpoint | ED50/ED90 | Reference |

| Mouse ex vivo calcium ionophore-stimulated blood LTB4 production | Mouse | Oral | LTB4 Inhibition (1.0 h) | 0.2 mg/kg | [1] |

| Mouse ex vivo calcium ionophore-stimulated blood LTB4 production | Mouse | Oral | LTB4 Inhibition (3.0 h) | 0.8 mg/kg | [1] |

| Rat ionophore-induced peritoneal eicosanoid production | Rat | Oral | LTB4 Inhibition | 0.3-1 mg/kg | [1] |

| Rat reversed passive dermal Arthus model | Rat | Oral | LTB4 Inhibition | 3-10 mg/kg (ED90) | [1] |

| Mouse arachidonic acid-induced ear edema | Mouse | Oral or Topical | Edema Blockade | - | [1] |

Table 3: Pharmacodynamic Properties of this compound

| Species | Dose (Oral) | Time Point | % LTB4 Inhibition (ex vivo) | Reference |

| Mouse | 10 mg/kg | 18 h | 67% | [1] |

| Mouse | 10 mg/kg | 24 h | 44% | [1] |

Experimental Protocols

While detailed, step-by-step protocols are not available in the provided search results, the following methodologies can be inferred for the key experiments cited.

In Vitro Inhibition of Recombinant Human LTA4 Hydrolase:

-

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on the enzymatic activity of purified LTA4 hydrolase.

-

Methodology:

-

Recombinant human LTA4 hydrolase is incubated with varying concentrations of this compound.

-

The substrate, either LTA4 (for epoxide hydrolase activity) or a specific peptide substrate (for aminopeptidase activity), is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period under controlled temperature and buffer conditions.

-

The reaction is terminated, and the amount of product formed (LTB4 or cleaved peptide) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a spectrophotometric assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined using kinetic models such as the Michaelis-Menten equation and Cheng-Prusoff equation.

-

Calcium Ionophore-Induced LTB4 Production in Human Whole Blood:

-

Objective: To assess the cell penetration and inhibitory activity of this compound in a cellular context.

-

Methodology:

-

Freshly drawn human whole blood is pre-incubated with various concentrations of this compound.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

-

The samples are incubated for a specific time at 37°C.

-

The reaction is stopped, and plasma is separated.

-

LTB4 levels in the plasma are quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is determined by analyzing the dose-response curve of LTB4 inhibition.

-

Rat Model of Ionophore-Induced Peritoneal Eicosanoid Production:

-

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LTB4 production.

-

Methodology:

-

Rats are orally administered with either vehicle or different doses of this compound.

-

After a specified time, a calcium ionophore is injected into the peritoneal cavity to induce eicosanoid production.

-

After a defined period, the peritoneal fluid is collected.

-

The levels of LTB4, as well as other eicosanoids like LTC4 and prostaglandins, are measured in the peritoneal fluid using analytical methods like LC-MS/MS or ELISA.

-

The dose-dependent inhibition of LTB4 production is determined to calculate the ED50 value.

-

Visualizations

Caption: this compound inhibits LTA4 hydrolase, blocking LTB4 synthesis.

Caption: Workflow for assessing this compound's in vivo efficacy.

References

- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

SC-57461A: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leukotriene A4 (LTA4) hydrolase is a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a host of inflammatory diseases. Inhibition of LTA4 hydrolase presents a promising therapeutic strategy for mitigating inflammation. This technical guide provides a comprehensive overview of SC-57461A, a potent, selective, and orally active inhibitor of LTA4 hydrolase. This document details the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and selectivity. Furthermore, it provides detailed experimental protocols for the evaluation of LTA4 hydrolase inhibitors and visual representations of the relevant signaling pathway and experimental workflows.

Introduction to Leukotriene A4 Hydrolase and Inflammation

Leukotrienes are inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1][2] LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the synthesis of LTB4 from its unstable precursor, LTA4.[3][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a central role in the initiation and amplification of the inflammatory response.[1] Consequently, inhibiting LTA4 hydrolase to reduce LTB4 production is a key therapeutic target for inflammatory conditions.[1][2]

This compound is a nonpeptide, competitive inhibitor of LTA4 hydrolase that has demonstrated significant potency and selectivity in both preclinical in vitro and in vivo models.[1][5][6][7] Its pharmacological profile makes it a valuable tool for studying the role of LTB4 in various inflammatory disease models and a potential candidate for therapeutic development.

This compound: Mechanism of Action and Pharmacological Properties

This compound acts as a potent and selective competitive inhibitor of LTA4 hydrolase.[1][5] It effectively blocks both the epoxide hydrolase and aminopeptidase activities of the enzyme.[7][8]

In Vitro Efficacy

This compound demonstrates nanomolar potency against LTA4 hydrolase from various species. The inhibitory activity has been quantified through IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.

| Parameter | Species | Value (nM) | Reference |

| IC50 (vs. LTA4) | Human (recombinant) | 2.5 | [5][6] |

| Mouse (recombinant) | 3 | [6] | |

| Rat (recombinant) | 23 | [6] | |

| Ki (vs. LTA4) | Human (recombinant) | 23 | [2][5] |

| IC50 (vs. peptide substrate) | Human (recombinant) | 27 | [2][5] |

| IC50 (LTB4 production in whole blood) | Human | 49 | [2][5][6][7] |

| Mouse | 166 | [6] | |

| Rat | 466 | [6] |

In Vivo Efficacy

The oral activity of this compound has been confirmed in several animal models of inflammation. The effective dose (ED50) required to inhibit LTB4 production has been determined.

| Model | Species | Parameter | Value (mg/kg) | Reference |

| Ex vivo LTB4 production | Mouse | ED50 (at 1.0 h) | 0.2 | [6][8] |

| Mouse | ED50 (at 3.0 h) | 0.8 | [6][8] | |

| Ionophore-induced peritoneal LTB4 production | Rat | ED50 | 0.3 - 1 | [6][8] |

| Reversed passive dermal Arthus model (LTB4 production) | Rat | ED90 | 3 - 10 | [8] |

A single oral dose of 10 mg/kg of this compound in mice resulted in a sustained inhibition of ex vivo LTB4 production, with 67% inhibition at 18 hours and 44% at 24 hours, indicating a long pharmacodynamic half-life.[1][8]

Selectivity

This compound exhibits high selectivity for LTA4 hydrolase. It does not inhibit other key enzymes in the arachidonic acid cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), LTC4 synthase, and 5-lipoxygenase.[5][7] In vivo studies have confirmed that this compound does not affect the production of LTC4 or the cyclooxygenase metabolite 6-keto-prostaglandin F1α.[7][8]

Signaling Pathway and Experimental Workflows

Leukotriene B4 Synthesis and Inhibition Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to LTB4 and the point of inhibition by this compound.

Caption: LTB4 synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro LTA4H Inhibition Assay

This diagram outlines the general workflow for assessing the in vitro inhibitory activity of compounds against LTA4 hydrolase.

Caption: General workflow for the in vitro LTA4H inhibition assay.

Experimental Workflow for In Vivo Models of Inflammation

This diagram provides a generalized workflow for evaluating the efficacy of LTA4H inhibitors in animal models of inflammation.

Caption: Generalized workflow for in vivo evaluation of LTA4H inhibitors.

Detailed Experimental Protocols

In Vitro LTA4 Hydrolase (Epoxide Hydrolase) Inhibition Assay

This protocol is adapted from methodologies described for the characterization of LTA4H inhibitors.[1][2]

-

Reagents and Materials:

-

Recombinant human LTA4 hydrolase

-

LTA4 methyl ester

-

50 mM NaOH in cold acetone (20% v/v)

-

Reaction Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO[1]

-

This compound or other test compounds

-

Methanol for reaction termination

-

HPLC system with UV detector

-

-

Protocol:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.[1] The resulting LTA4 solution should be freshly prepared and diluted in the reaction buffer just before use.

-

Enzyme Inhibition: In a microplate, incubate 300 ng of recombinant LTA4 hydrolase with varying concentrations of this compound (or test compound) in 180 µL of reaction buffer for 15 minutes at 37°C.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the freshly prepared LTA4 solution (final concentration of 150 nM) to each well. The final reaction volume is 200 µL.[1]

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[1]

-

Reaction Termination: Stop the reaction by adding a sufficient volume of cold methanol. A 20-fold dilution in assay buffer has also been reported to terminate the assay.[1]

-

LTB4 Quantification: Analyze the samples by reverse-phase HPLC to quantify the amount of LTB4 produced.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Human Whole Blood Assay for LTB4 Production

This assay measures the ability of an inhibitor to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.[5][6][9]

-

Reagents and Materials:

-

Freshly drawn human whole blood (anticoagulant, e.g., heparin)

-

Calcium ionophore A23187

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Reagents for LTB4 and Thromboxane B2 (TXB2) quantification (e.g., RIA or ELISA kits)

-

-

Protocol:

-

Blood Collection: Collect fresh human blood into tubes containing an appropriate anticoagulant.

-

Inhibitor Pre-incubation: Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Stimulate LTB4 production by adding calcium ionophore A23187 to a final concentration of 10 µM.[7]

-

Incubation: Incubate the stimulated blood for 30 minutes at 37°C.[7]

-

Sample Processing: Terminate the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Eicosanoid Quantification: Measure the levels of LTB4 and TXB2 (as a measure of COX-1 activity and selectivity) in the plasma using a validated method such as radioimmunoassay (RIA) or ELISA.

-

Data Analysis: Calculate the IC50 value for the inhibition of LTB4 production.

-

In Vivo Models

This model provides a rapid in vivo assessment of the inhibition of eicosanoid biosynthesis.[8][10][11]

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses.

-

Induction of Peritonitis: At a specified time after drug administration (e.g., 1 hour), inject calcium ionophore A23187 (20 µ g/rat ) intraperitoneally (i.p.).[10][11]

-

Sample Collection: After a short interval (e.g., 5-15 minutes), euthanize the animals and perform a peritoneal lavage with cold PBS.[10]

-

Eicosanoid Analysis: Centrifuge the lavage fluid to remove cells and analyze the supernatant for LTB4, LTC4, and 6-keto-PGF1α levels by RIA or LC-MS/MS.

-

Data Analysis: Determine the dose-dependent inhibition of LTB4 production and calculate the ED50 value.

-

This model assesses the effect of the inhibitor on immune complex-mediated inflammation.[8]

-

Animals: Male Lewis rats.

-

Protocol:

-

Drug Administration: Administer this compound or vehicle orally.

-

Sensitization: Inject rabbit anti-chicken ovalbumin IgG intradermally at multiple sites on the shaved back of the rats.

-

Challenge: After a short interval, intravenously inject chicken ovalbumin along with Evans blue dye (to measure plasma extravasation).

-

Sample Collection: After a defined period (e.g., 4 hours), euthanize the animals and collect skin biopsies from the injection sites.

-

LTB4 Measurement: Homogenize the skin biopsies and extract eicosanoids for LTB4 quantification by a suitable method.

-

Data Analysis: Evaluate the dose-dependent inhibition of LTB4 production in the skin lesions.

-

This is a common model to evaluate the in vivo activity of anti-inflammatory agents, particularly those affecting the lipoxygenase pathway.[8][12][13][14]

-

Animals: Male CD-1 mice.

-

Protocol:

-

Drug Administration: Administer this compound or vehicle either orally or topically to the mouse ear.

-

Induction of Edema: After 1 hour, apply arachidonic acid (0.1-4 mg in acetone) topically to the inner and outer surfaces of the ear.[12]

-

Edema Measurement: Measure the ear thickness using a digital micrometer at various time points after arachidonic acid application (e.g., maximal edema is typically observed between 40-60 minutes).[12] Alternatively, ear punch biopsies can be weighed.

-

Data Analysis: Calculate the percentage of inhibition of ear edema compared to the vehicle-treated group.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase with proven oral activity in various preclinical models of inflammation. Its robust pharmacological profile makes it an invaluable research tool for elucidating the role of LTB4 in health and disease. The detailed methodologies provided in this guide offer a framework for the consistent and reliable evaluation of LTA4 hydrolase inhibitors, facilitating further research and development in the field of anti-inflammatory therapeutics. The data presented herein underscore the potential of targeting LTA4 hydrolase as a viable strategy for the treatment of a range of inflammatory disorders.

References

- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SC 57461A | CAS 423169-68-0 | SC57461A | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SC-57461A in LTB4 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of a wide array of inflammatory diseases, including inflammatory bowel disease, psoriasis, and arthritis. Its synthesis is a key cascade in the inflammatory response, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of SC-57461A, a potent and selective inhibitor of LTB4 synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the relevant biological and experimental workflows.

The LTB4 Synthesis Pathway and the Role of this compound

The biosynthesis of LTB4 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This cascade, part of the 5-lipoxygenase (5-LOX) pathway, culminates in the production of LTB4, a powerful chemoattractant for neutrophils and other immune cells.

This compound, a non-peptidic, non-zinc chelating compound, exerts its inhibitory effect by specifically targeting the final and rate-limiting step in LTB4 synthesis.[1] It is a potent and selective competitive inhibitor of Leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the conversion of LTA4 to LTB4.[2][3] This targeted inhibition prevents the formation of LTB4 without affecting other arms of the arachidonic acid cascade, such as the cyclooxygenase (COX) pathway that produces prostaglandins and thromboxanes, or the synthesis of other leukotrienes like LTC4.[2][3]

Figure 1: LTB4 Synthesis Pathway and this compound Inhibition.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its inhibitory activity across different experimental systems.

In Vitro Inhibition Data

| Target Enzyme/System | Species | Parameter | Value (nM) | Reference |

| Recombinant LTA4 Hydrolase | Human | IC50 | 2.5 | [2] |

| Recombinant LTA4 Hydrolase | Human | Ki | 23 | [2][3] |

| Recombinant LTA4 Hydrolase (Aminopeptidase activity) | Human | Ki | 27 | [3] |

| Calcium Ionophore-induced LTB4 Production (Whole Blood) | Human | IC50 | 49 | [2][3] |

In Vivo Efficacy Data

| Animal Model | Species | Parameter | Dose (mg/kg) | Effect | Reference |

| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | ED50 (1.0 h) | 0.2 | Inhibition of LTB4 production | [3] |

| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | ED50 (3.0 h) | 0.8 | Inhibition of LTB4 production | [3] |

| Ex vivo Calcium Ionophore-stimulated LTB4 Production | Mouse | Single Oral Dose | 10 | 67% inhibition at 18 h, 44% at 24 h | [3] |

| Ionophore-induced Peritoneal Eicosanoid Production | Rat | ED50 | 0.3-1 | Dose-dependent inhibition of LTB4 | [3] |

| Reversed Passive Dermal Arthus Model | Rat | ED90 | 3-10 | Blockade of LTB4 production | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.

In Vitro LTA4 Hydrolase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) methyl ester

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the recombinant LTA4 hydrolase with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, LTA4 (freshly prepared from LTA4 methyl ester).

-

Allow the reaction to proceed for a defined period (e.g., 30 seconds).

-

Terminate the reaction by adding an excess of cold methanol.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the amount of LTB4 produced using reverse-phase HPLC with UV detection at a wavelength of 270 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Calcium Ionophore-Induced LTB4 Production in Human Whole Blood

This ex vivo assay assesses the ability of this compound to penetrate cells and inhibit LTB4 synthesis in a more physiologically relevant environment.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

This compound

-

Calcium Ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol or other quenching agent

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of, for example, 10 µM.

-

Incubate the blood for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a cold quenching agent like methanol and placing the samples on ice.

-

Centrifuge the samples to separate the plasma.

-

Quantify the LTB4 concentration in the plasma using a validated LTB4 ELISA kit or by LC-MS/MS.

-

Determine the IC50 value of this compound for the inhibition of LTB4 synthesis.

Figure 2: Workflow for Calcium Ionophore-Induced LTB4 Production Assay.

Rat Reversed Passive Dermal Arthus Model

This in vivo model of immune complex-mediated inflammation is used to evaluate the anti-inflammatory and LTB4-inhibitory effects of orally administered this compound.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Anti-ovalbumin antiserum (rabbit)

-

Ovalbumin

-

Evans blue dye

-

Saline solution

-

Biopsy punch

-

Homogenization buffer

-

LTB4 ELISA kit

Procedure:

-

Administer this compound or vehicle orally to the rats at various doses.

-

After a set time (e.g., 1 hour), anesthetize the rats and inject anti-ovalbumin antiserum intradermally at multiple sites on the shaved back.

-

Immediately after, administer a solution of ovalbumin and Evans blue dye intravenously.

-

After a defined period of inflammation (e.g., 4 hours), euthanize the animals and harvest the skin at the injection sites using a biopsy punch.

-

Homogenize the skin biopsies in a suitable buffer.

-

Centrifuge the homogenates and collect the supernatant.

-

Measure the extravasation of Evans blue dye spectrophotometrically as an index of plasma leakage and inflammation.

-

Quantify the LTB4 levels in the supernatant using an ELISA kit.

-

Calculate the dose-dependent inhibition of both plasma extravasation and LTB4 production by this compound to determine the ED50 and ED90 values.

Arachidonic Acid-Induced Mouse Ear Edema Model

This acute inflammatory model is used to assess the topical or oral efficacy of this compound in an LTB4-driven inflammatory response.

Materials:

-

Male Swiss or BALB/c mice

-

This compound (for oral or topical administration)

-

Arachidonic acid

-

Acetone (or other suitable solvent)

-

Micropipette

-

Biopsy punch

-

Analytical balance

Procedure:

-

For oral administration, dose the mice with this compound or vehicle. For topical administration, apply the compound directly to the ear.

-

After a specified pre-treatment time (e.g., 1 hour), apply a solution of arachidonic acid in acetone to the inner and outer surfaces of one ear of each mouse. Apply the solvent alone to the contralateral ear as a control.

-

After a peak inflammatory period (e.g., 1-2 hours), euthanize the mice.

-

Remove a standard-sized section of each ear using a biopsy punch.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear.

-

Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase, the terminal enzyme in the biosynthesis of the pro-inflammatory mediator LTB4. Its efficacy has been demonstrated through a variety of in vitro and in vivo models, showcasing its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the role of LTB4 in disease and the development of novel anti-inflammatory therapies.

References

SC-57461A: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase for Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SC-57461A is a potent and selective, competitive inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the production of LTB4, which has been implicated in the pathogenesis of a variety of inflammatory diseases, including inflammatory bowel disease and psoriasis.[2] This technical guide provides a comprehensive overview of the target pathway of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed methodologies for key experiments.

Core Target Pathway: The Leukotriene Biosynthesis Cascade

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammation.[3][4] The biosynthesis of these molecules is a multi-step enzymatic process initiated by 5-lipoxygenase (5-LOX). This compound specifically targets a critical enzyme in this pathway, LTA4 hydrolase.

The leukotriene biosynthesis pathway can be summarized as follows:

-

Arachidonic Acid Release: Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 releases arachidonic acid from the cell membrane.

-

5-LOX Activation: Arachidonic acid is then converted by 5-lipoxygenase (5-LOX) into the unstable intermediate, leukotriene A4 (LTA4).[3][4]

-

LTA4 Hydrolase Action: LTA4 hydrolase, a bifunctional zinc-containing enzyme, catalyzes the hydrolysis of LTA4 to produce leukotriene B4 (LTB4).[1][5]

-

LTB4-Mediated Inflammation: LTB4 is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[2]

This compound acts as a competitive inhibitor of LTA4 hydrolase, thereby preventing the conversion of LTA4 to LTB4 and attenuating the inflammatory cascade.[2]

Signaling Pathway Diagram

References

- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]

- 5. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-57461A: A Technical Overview of a Potent Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-57461A is a potent and selective, orally active inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Developed by Searle/Pharmacia, this compound has been a valuable research tool for elucidating the role of LTB4 in various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for easy reference. While this compound was identified as a clinical candidate, information regarding its clinical trial status is not publicly available.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that catalyzes the conversion of LTA4 to LTB4. By inhibiting LTA4H, this compound effectively blocks the production of LTB4, a potent chemoattractant for neutrophils and other leukocytes involved in the inflammatory cascade. The inhibition is competitive, with this compound targeting both the epoxide hydrolase and aminopeptidase activities of the enzyme.[2][3]

Signaling Pathway

Caption: Inhibition of the LTB4 biosynthetic pathway by this compound.

In Vitro Pharmacology

This compound is a potent inhibitor of LTA4 hydrolase in various in vitro systems. Its activity has been characterized using recombinant human LTA4 hydrolase and in a more physiologically relevant human whole blood assay.

| Assay | Species | Parameter | Value | Reference |

| Recombinant LTA4 Hydrolase (LTA4 substrate) | Human | IC50 | 2.5 nM | [2] |

| Recombinant LTA4 Hydrolase (peptide substrate) | Human | IC50 | 27 nM | [2] |

| Recombinant LTA4 Hydrolase | Human | Ki | 23 nM | [2] |

| Calcium Ionophore-Induced LTB4 Production in Whole Blood | Human | IC50 | 49 nM | [2][3] |

In Vivo Pharmacology

The efficacy of this compound has been demonstrated in several animal models of inflammation. Oral administration of this compound leads to a dose-dependent reduction in LTB4 levels and a corresponding decrease in inflammatory responses.

| Model | Species | Dose/Route | Parameter | Value | Reference |

| Arachidonic Acid-Induced Ear Edema | Mouse | 10 mg/kg, p.o. | % Inhibition of Edema | Significant | [3] |

| Ionophore-Induced Peritoneal Eicosanoid Production | Rat | 0.3-1 mg/kg, p.o. | ED50 (LTB4 Inhibition) | ~0.5 mg/kg | [3] |

Experimental Protocols

In Vitro: LTA4 Hydrolase Inhibition Assay

This protocol is based on published methodologies for determining the inhibitory activity of compounds against recombinant LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase (LTA4H)

-

Leukotriene A4 (LTA4) methyl ester

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10% glycerol

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

Stop Solution: Acetonitrile with an internal standard (e.g., PGB2)

-

HPLC system with a UV detector

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the recombinant human LTA4H in Assay Buffer to the desired concentration.

-

Reaction Initiation: In a microtiter plate, add the diluted LTA4H enzyme. Add the test compound dilutions (or DMSO for control) and pre-incubate for 15 minutes at room temperature.

-

Substrate Addition: Prepare a fresh solution of LTA4 by saponification of LTA4 methyl ester. Add the LTA4 solution to the wells to initiate the reaction.

-

Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding the Stop Solution.

-

Analysis: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro LTA4 hydrolase inhibition assay.

In Vitro: Human Whole Blood Assay for LTB4 Production

This protocol describes a method to assess the inhibitory effect of this compound on LTB4 production in a more complex biological matrix.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes

-

Calcium Ionophore A23187

-

This compound or other test compounds

-

DMSO

-

PBS (Phosphate Buffered Saline)

-

Methanol (for cell lysis and protein precipitation)

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it.

-

Blood Incubation: In a 96-well plate, add whole blood. Add the test compound dilutions (or DMSO for control) and pre-incubate for 30 minutes at 37°C.

-

Stimulation: Add Calcium Ionophore A23187 to each well to stimulate LTB4 production.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Sample Processing: Terminate the reaction by adding cold methanol to lyse the cells and precipitate proteins. Centrifuge the plate to pellet the debris.

-

Analysis: Collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration and determine the IC50 value.

References

- 1. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Function of SC-57461A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-57461A is a potent, selective, and orally active inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). This technical guide provides an in-depth overview of the function, mechanism of action, and pharmacological profile of this compound. The information is compiled from preclinical in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation research.

Core Mechanism of Action

This compound is a competitive and selective inhibitor of LTA4 hydrolase.[1] This enzyme is bifunctional, possessing both epoxide hydrolase and aminopeptidase activities.[2] LTA4 hydrolase catalyzes the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils and other leukocytes involved in inflammatory responses.[1][2] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4, thereby mitigating its pro-inflammatory effects.[2] The inhibitory action of this compound has been demonstrated to be highly selective, as it does not significantly affect other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, LTC4 synthase, COX-1, or COX-2.[3]

Quantitative Pharmacological Data

The inhibitory potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Species | Assay Condition | Parameter | Value (nM) |

| Recombinant LTA4 Hydrolase | Human | Epoxide hydrolase activity | K_i | 23[1][2] |

| Recombinant LTA4 Hydrolase | Human | Aminopeptidase activity | K_i | 27[2] |

| Recombinant LTA4 Hydrolase | Human | LTA4 as substrate | IC_50 | 2.5[1][4] |

| Recombinant LTA4 Hydrolase | Mouse | Not specified | IC_50 | 3[4] |

| Recombinant LTA4 Hydrolase | Rat | Not specified | IC_50 | 23[4] |

| LTB4 Production | Human | Calcium ionophore-stimulated whole blood | IC_50 | 49[1][2][3][4] |

| LTB4 Production | Mouse | Calcium ionophore-stimulated whole blood | IC_50 | 166[4] |

| LTB4 Production | Rat | Calcium ionophore-stimulated whole blood | IC_50 | 466[4] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | Parameter | Value (mg/kg) |

| Ex vivo LTB4 production | Mouse | Inhibition of calcium ionophore-stimulated LTB4 in blood (1 hr post-dose) | Oral | ED_50 | 0.2[2][4] |

| Ex vivo LTB4 production | Mouse | Inhibition of calcium ionophore-stimulated LTB4 in blood (3 hr post-dose) | Oral | ED_50 | 0.8[2] |

| Ionophore-induced peritonitis | Rat | Inhibition of LTB4 production in peritoneal exudate | Oral | ED_50 | 0.3 - 1[2] |

| Reversed passive Arthus reaction | Rat | Inhibition of dermal LTB4 production | Oral | ED_90 | 3 - 10[2] |

| Arachidonic acid-induced ear edema | Mouse | Reduction of ear edema | Oral or Topical | - | Effective[2][3] |

Table 3: Pharmacodynamic Duration of Action of this compound in Mice

| Dose (mg/kg) | Route of Administration | Time Post-Dose (hours) | Percent Inhibition of ex vivo LTB4 Production |

| 10 | Oral | 18 | 67%[2] |

| 10 | Oral | 24 | 44%[2] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the key experiments are not publicly available in the cited literature, this section outlines the methodologies as described.

In Vitro Assays

-

Recombinant LTA4 Hydrolase Activity Assay: The inhibitory activity of this compound was assessed using recombinant human LTA4 hydrolase.[1] The assays were performed using either LTA4 or a peptide substrate to measure the epoxide hydrolase and aminopeptidase activities, respectively.[1] The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) and the inhibition constant (Ki) were determined.[1]

-

Calcium Ionophore-Induced LTB4 Production in Whole Blood: To assess the cell penetration and activity of this compound in a more physiologically relevant system, human, mouse, or rat whole blood was stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.[1][4] this compound was pre-incubated with the blood samples before the addition of the ionophore. The amount of LTB4 produced was then quantified, likely by enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC), to determine the IC50 value.[1]

In Vivo Models

-

Ex vivo LTB4 Production in Mice: Mice were orally administered with this compound.[2] At various time points after dosing, blood samples were collected. The whole blood was then stimulated ex vivo with a calcium ionophore to induce LTB4 production. The amount of LTB4 was measured to determine the dose-dependent inhibitory effect (ED50) and the duration of action of the compound.[2]

-

Ionophore-Induced Peritonitis in Rats: Rats were orally pre-treated with this compound.[2] Peritonitis was then induced by intraperitoneal injection of a calcium ionophore. After a set period, peritoneal exudate was collected, and the levels of LTB4 and other eicosanoids (like LTC4 and 6-keto-prostaglandin F1α) were measured to evaluate the in vivo efficacy and selectivity of this compound.[2]

-

Reversed Passive Dermal Arthus Model in Rats: This model of immune-complex-mediated inflammation was used to assess the penetration of this compound into the skin.[2] Rats were orally pre-treated with the compound. The Arthus reaction was induced in the skin, and after a certain duration, the inflamed skin tissue was collected to measure the levels of LTB4.[2]

-

Arachidonic Acid-Induced Ear Edema in Mice: Topical or oral administration of this compound was evaluated for its ability to reduce ear edema induced by the topical application of arachidonic acid in mice.[2][3] The degree of swelling was measured to determine the anti-inflammatory effect of the compound.[2]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vivo experiments conducted to characterize this compound.

Clinical Development Status

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. The compound is described as a "clinical candidate" in some publications, suggesting it may have been considered for clinical development.[5] However, there is no readily accessible data to confirm if it has entered or completed any phase of clinical investigation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4 hydrolase with demonstrated in vitro and in vivo activity. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 makes it a valuable research tool for investigating the role of LTB4 in various inflammatory diseases. The provided quantitative data and experimental model descriptions offer a solid foundation for researchers interested in the pharmacology of LTA4 hydrolase inhibition. The lack of detailed public protocols and clinical trial data indicates that further investigation may be required for those seeking to replicate or build upon the existing research for therapeutic development.

References

- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Studies of SC-57461A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of SC-57461A, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase. The information presented herein is compiled from foundational pharmacological studies to serve as a resource for researchers and professionals in drug development.

Core Mechanism of Action

This compound, chemically identified as 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl, is a competitive inhibitor of LTA4 hydrolase.[1] This enzyme plays a crucial role in the biosynthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in various diseases.[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the conversion of LTA4 to LTB4, thereby reducing the inflammatory response.[1][2] The inhibition is potent and selective, with no significant effect on other enzymes in the arachidonic acid cascade, such as cyclooxygenase.[1]

Quantitative Analysis of In Vitro Inhibition

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Assay System | Substrate | Parameter | Value (nM) | Reference |

| Recombinant Human LTA4 Hydrolase | Leukotriene A4 (LTA4) | IC50 | 2.5 | [1] |

| Recombinant Human LTA4 Hydrolase | Leukotriene A4 (LTA4) | Ki | 23 | [1] |

| Recombinant Human LTA4 Hydrolase | Peptide Substrates | IC50 | 27 | [1] |

| Human Whole Blood (Calcium Ionophore-Induced) | Endogenous | IC50 (for LTB4 production) | 49 | [1][3] |

Recent studies have also explored the effect of this compound on liver cancer cell proliferation in vitro, demonstrating a dose-dependent decrease in cell viability. The IC50 values for different cell lines after 72 hours of treatment were as follows:

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Huh7 | Hepatocellular Carcinoma | 259.45 | [4] |

| LX2 | Hepatic Stellate Cells | 316.38 | [4] |

| EA.hy926 | Endothelial Cells | 288.38 | [4] |

Signaling Pathway Inhibition

This compound specifically targets the leukotriene biosynthetic pathway, a critical branch of the arachidonic acid cascade. The following diagram illustrates the pathway and the point of inhibition by this compound.

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the foundational studies on this compound describe the following key experimental approaches:

1. Recombinant Human LTA4 Hydrolase Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of this compound on the purified LTA4 hydrolase enzyme.

-

General Protocol:

-

Recombinant human LTA4 hydrolase is incubated with varying concentrations of this compound.

-

The substrate, either LTA4 or a synthetic peptide, is added to initiate the enzymatic reaction.

-

The formation of the product (LTB4 or a cleaved peptide fragment) is measured over time.

-

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed to quantify the product.

-

IC50 and Ki values are calculated from the dose-response curves.

-

2. Human Whole Blood Assay for LTB4 Production:

-

Objective: To assess the potency and cell penetration of this compound in a more physiologically relevant ex vivo system.

-

General Protocol:

-

Freshly drawn human whole blood is pre-incubated with different concentrations of this compound.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).

-

After a defined incubation period, the reaction is stopped, and plasma is collected.

-

The concentration of LTB4 in the plasma is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC-tandem mass spectrometry.

-

The IC50 value for the inhibition of LTB4 production is then determined.

-

The following diagram provides a generalized workflow for an in vitro enzyme inhibition assay.

Selectivity Profile

An important aspect of the in vitro characterization of this compound is its selectivity. Studies have shown that it does not affect the production of cyclooxygenase metabolites, such as thromboxane B2, in human whole blood.[1] This indicates a high degree of selectivity for LTA4 hydrolase over other enzymes in the arachidonic acid metabolic pathway.

Species Cross-Reactivity

This compound has demonstrated activity across several species, including mouse, rat, dog, and rhesus monkey, making it a valuable tool for preclinical in vivo studies.[1]

References

- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological Mini Reviews - Effect of the inhibition of leukotriene A4 hydrolase (LTA4H) with this compound in liver cancer proliferation - CONICET [bicyt.conicet.gov.ar]

SC-57461A In Vivo Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-57461A is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] By blocking the conversion of LTA4 to LTB4, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the in vivo animal models used to characterize the pharmacological activity of this compound, presenting key data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a competitive inhibitor of LTA4 hydrolase, targeting both its epoxide hydrolase and aminopeptidase activities.[1][2] This selective inhibition prevents the production of LTB4, a potent chemoattractant for neutrophils and other immune cells, thereby mitigating the inflammatory response.[1][3] The compound has demonstrated activity across multiple species, including humans, mice, rats, dogs, and rhesus monkeys.[2]

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the enzymatic conversion of Leukotriene A4 to Leukotriene B4.

Caption: Inhibition of LTB4 Synthesis by this compound.

In Vivo Animal Studies: Quantitative Data Summary

The efficacy of this compound has been evaluated in several rodent models of inflammation. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of LTB4 Production in Mice

| Model | Administration Route | Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of LTB4 | ED50 (mg/kg) |

| Ex vivo Ca2+-ionophore-stimulated blood | Oral | - | 1.0 | - | 0.2[1] |

| - | 3.0 | - | 0.8[1] | ||

| 10 | 18.0 | 67[1] | - | ||

| 10 | 24.0 | 44[1] | - |

Table 2: Inhibition of LTB4 Production in Rats

| Model | Administration Route | Dose (mg/kg) | % Inhibition of LTB4 | ED50 (mg/kg) | ED90 (mg/kg) |

| Ionophore-induced peritoneal eicosanoid production | Oral | - | Dose-dependent | 0.3-1[1] | - |

| Reversed passive dermal Arthus model | Oral | - | - | - | 3-10[1] |

Table 3: Anti-inflammatory Effects in Mice

| Model | Administration Route | Challenge Agent | Outcome Measured | Effect of this compound |

| Ear Edema | Oral | Arachidonic Acid | Ear Edema | Blocked[1] |

| Ear Edema | Topical | Arachidonic Acid | Ear Edema | Blocked[1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are described below.

Mouse Ex Vivo Calcium Ionophore-Stimulated LTB4 Production

-

Objective: To assess the in vivo oral activity and duration of action of this compound.

-

Animal Model: Male CD-1 mice.

-

Procedure:

-

This compound is administered orally to the mice.

-

At various time points post-administration (e.g., 1, 3, 18, and 24 hours), blood is collected.

-

Whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

-

The reaction is stopped, and plasma is collected for LTB4 analysis.

-

LTB4 levels are quantified using a validated method, such as an enzyme immunoassay (EIA).

-

The percent inhibition of LTB4 production is calculated relative to vehicle-treated control animals.

-

ED50 values are determined from the dose-response curve.

-

Caption: Mouse Ex Vivo LTB4 Production Workflow.

Rat Ionophore-Induced Peritoneal Eicosanoid Production

-

Objective: To evaluate the dose-dependent inhibition of LTB4 production in the peritoneal cavity of rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

This compound is administered orally to the rats.

-

After a specified time (e.g., 1 hour), a calcium ionophore is injected intraperitoneally to induce eicosanoid production.

-

After a short incubation period (e.g., 30 minutes), the peritoneal cavity is lavaged to collect the fluid.

-

The lavage fluid is analyzed for LTB4, LTC4, and 6-keto-prostaglandin F1α levels to assess the selectivity of this compound.

-

ED50 for LTB4 inhibition is calculated.

-

Rat Reversed Passive Dermal Arthus Model

-

Objective: To assess the ability of orally administered this compound to penetrate skin tissue and inhibit LTB4 production in a model of immune-complex-mediated inflammation.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are sensitized with an antibody (e.g., anti-ovalbumin).

-

This compound is administered orally.

-

After a set time, the antigen (e.g., ovalbumin) is injected intradermally to induce the Arthus reaction.

-

At the peak of the inflammatory response, skin biopsies are taken from the injection site.

-

The skin tissue is processed to extract and quantify LTB4 levels.

-

The ED90 value for dermal LTB4 production inhibition is determined.

-

Mouse Arachidonic Acid-Induced Ear Edema

-

Objective: To evaluate the anti-inflammatory efficacy of both oral and topical this compound.

-

Animal Model: Male CD-1 mice.

-

Procedure:

-

This compound is administered either orally or topically to the mouse ear.

-

After a 1-hour pretreatment period, arachidonic acid is applied to the ear to induce inflammation and edema.

-

The thickness of the ear is measured at a specific time point after the challenge.

-

The degree of edema inhibition is compared between the this compound-treated and vehicle-treated groups.

-

Conclusion

The in vivo animal models demonstrate that this compound is a potent and orally active inhibitor of LTB4 production with a long pharmacodynamic half-life.[1] The compound effectively reduces LTB4 levels in blood and inflamed tissues and shows efficacy in models of dermal inflammation and edema.[1] These findings underscore the potential of this compound as a therapeutic agent for inflammatory diseases driven by LTB4. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

SC-57461A: Application Notes and Experimental Protocols for a Potent and Selective Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-57461A is a potent and selective, competitive inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2] By targeting LTA4 hydrolase, this compound effectively blocks the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases.[1][3] These application notes provide a comprehensive overview of the pharmacological properties of this compound, along with detailed protocols for in vitro and in vivo experimental models to evaluate its efficacy.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in inflammation, attracting and activating leukocytes.[4] The production of LTB4 is catalyzed by the enzyme LTA4 hydrolase, making it a significant target for anti-inflammatory drug development.[1][3] this compound, a product of Searle/Pharmacia, has been established as a benchmark for a potent and selective inhibitor of LTA4 hydrolase.[4][5] This document outlines the experimental procedures to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound is a competitive inhibitor of LTA4 hydrolase, acting on both the epoxide hydrolase and aminopeptidase activities of the enzyme.[2] This inhibition directly prevents the conversion of LTA4 to LTB4.

Signaling Pathway

The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4 by 5-lipoxygenase (5-LOX). LTA4 hydrolase subsequently converts LTA4 to LTB4. This compound specifically inhibits this final step.

Caption: Inhibition of the LTB4 biosynthetic pathway by this compound.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Assay System | Substrate | Parameter | Value |

| Recombinant Human LTA4 Hydrolase | LTA4 | IC50 | 2.5 nM[1] |

| Recombinant Human LTA4 Hydrolase | LTA4 | Ki | 23 nM[1] |

| Recombinant Human LTA4 Hydrolase | Peptide Substrates | IC50 | 27 nM[1] |

| Human Whole Blood (Calcium Ionophore-Induced) | Endogenous | IC50 for LTB4 production | 49 nM[1] |

In Vivo Efficacy of this compound

| Animal Model | Route of Administration | Parameter | Value |

| Mouse ex vivo LTB4 production | Oral | ED50 (1.0 h) | 0.2 mg/kg[2] |

| Mouse ex vivo LTB4 production | Oral | ED50 (3.0 h) | 0.8 mg/kg[2] |

| Rat ionophore-induced peritoneal LTB4 production | Oral | ED50 | 0.3-1 mg/kg[2] |

| Rat reversed passive dermal Arthus model | Oral | ED90 for LTB4 production | 3-10 mg/kg[2] |

Experimental Protocols

In Vitro LTA4 Hydrolase Activity Assay

This protocol is designed to determine the inhibitory activity of this compound on recombinant human LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase

-

LTA4 (leukotriene A4)

-

This compound

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Assay plates (e.g., 96-well)

-

Spectrophotometer or HTRF reader

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In an assay plate, pre-incubate the recombinant LTA4 hydrolase (e.g., 20 nM final concentration) with varying concentrations of this compound for 10 minutes at room temperature.[6]

-